molecular formula C7H9FN2O B13908033 5-Fluoro-3-methoxy-2-pyridinemethanamine

5-Fluoro-3-methoxy-2-pyridinemethanamine

Cat. No.: B13908033
M. Wt: 156.16 g/mol
InChI Key: IUDGPVBBLPYTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-3-methoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9FN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of fluorine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(5-fluoro-3-methoxypyridin-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-3-methoxypyridine.

    Methanamine Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the pyridine derivative under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity 1-(5-fluoro-3-methoxypyridin-2-yl)methanamine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.

Chemical Reactions Analysis

1-(5-Fluoro-3-methoxypyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Condensation: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(5-fluoro-3-methoxypyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-3-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the pyridine ring influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes, depending on its specific application.

Comparison with Similar Compounds

1-(5-fluoro-3-methoxypyridin-2-yl)methanamine can be compared with other similar compounds, such as:

    5-Fluoro-3-methoxypyridine: Lacks the methanamine group, making it less reactive in certain chemical reactions.

    3-Methoxypyridine: Lacks both the fluorine and methanamine groups, resulting in different chemical and biological properties.

    5-Fluoro-2-methoxypyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of 1-(5-fluoro-3-methoxypyridin-2-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(5-fluoro-3-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9FN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,3,9H2,1H3

InChI Key

IUDGPVBBLPYTMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.